N,N-diethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide
Description
N,N-Diethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide (CAS: 7101-64-6) is a polycyclic heteroaromatic compound featuring a seven-membered cycloheptane ring fused to a quinoline scaffold. The carboxamide group at position 11 is substituted with two ethyl groups, conferring unique electronic and steric properties.
Properties
CAS No. |
7101-64-6 |
|---|---|
Molecular Formula |
C19H24N2O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N,N-diethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide |
InChI |
InChI=1S/C19H24N2O/c1-3-21(4-2)19(22)18-14-10-6-5-7-12-16(14)20-17-13-9-8-11-15(17)18/h8-9,11,13H,3-7,10,12H2,1-2H3 |
InChI Key |
IGCQUFMUSOMTCG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C2CCCCCC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
Preparation Methods
Single-Pot Synthesis via Carbamoyl Chloride Intermediate
The most efficient method for synthesizing N,N-diethyl carboxamides, as described in US Patent US20150126734A1 , involves a single-pot reaction between a carboxylic acid and a di-substituted carbamoyl chloride in the presence of an organic tertiary base. For the target compound, this protocol can be adapted as follows:
Reagents :
-
7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid (1 equiv)
-
N,N-Diethylcarbamoyl chloride (1.2 equiv)
-
Triethylamine (2 equiv)
-
Dichloromethane (solvent)
Procedure :
-
Dissolve the carboxylic acid (10 mmol) and triethylamine (20 mmol) in dichloromethane (50 mL) under nitrogen.
-
Add N,N-diethylcarbamoyl chloride (12 mmol) dropwise at 25°C.
-
Stir the reaction mixture for 30–45 minutes.
-
Quench with water (50 mL), separate the organic layer, and wash with brine.
-
Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).
Key Advantages :
-
Time Efficiency : Completion within 1 hour at mild temperatures (10–50°C) .
-
Scalability : Avoids intermediate isolation, making it suitable for industrial production .
-
Yield : Reported yields for analogous compounds (e.g., N,N-diethyl-2-phenylacetamide) exceed 85% .
Two-Step Synthesis via Acid Chloride Intermediate
A conventional approach involves converting the carboxylic acid to its acid chloride before amidation. This method is advantageous when carbamoyl chlorides are unavailable.
Step 1: Synthesis of Acid Chloride
Reagents :
-
7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid (1 equiv)
-
Thionyl chloride (3 equiv)
-
Anhydrous dichloromethane
Procedure :
-
Suspend the carboxylic acid (10 mmol) in dichloromethane (30 mL).
-
Add thionyl chloride (30 mmol) dropwise at 0°C.
-
Reflux for 2 hours, then evaporate excess thionyl chloride under vacuum.
Step 2: Amidation with Diethylamine
Reagents :
-
Acid chloride (1 equiv)
-
Diethylamine (2.5 equiv)
-
Triethylamine (1.2 equiv)
-
Tetrahydrofuran (solvent)
Procedure :
-
Dissolve the acid chloride (10 mmol) in THF (30 mL) and cool to 0°C.
-
Add diethylamine (25 mmol) and triethylamine (12 mmol) dropwise.
-
Stir at room temperature for 4 hours.
-
Filter precipitated salts, concentrate the filtrate, and purify via recrystallization.
Key Considerations :
-
By-Product Management : Requires strict control of HCl gas evolution.
-
Yield : Typically 70–80%, lower than the single-pot method due to intermediate handling .
Coupling Agent-Mediated Amidation
For laboratories prioritizing mild conditions, carbodiimide-based coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) offer an alternative route.
Reagents :
-
Diethylamine (1.5 equiv)
-
EDCl (1.2 equiv), HOBt (1.2 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure :
-
Dissolve the carboxylic acid (10 mmol), EDCl (12 mmol), and HOBt (12 mmol) in DMF (20 mL).
-
Stir at 0°C for 15 minutes.
-
Add diethylamine (15 mmol) and stir at 25°C for 12 hours.
-
Dilute with ethyl acetate, wash with 5% HCl and saturated NaHCO₃, dry, and concentrate.
Key Considerations :
-
Cost : EDCl/HOBt increases reagent expenses.
Comparative Analysis of Methods
Industrial-Scale Optimization
For bulk synthesis, the single-pot method is preferred due to its operational simplicity. Key optimizations include:
-
Solvent Selection : Dichloromethane or toluene for improved solubility .
-
Base Stoichiometry : Triethylamine at 2.0 equivalents ensures complete HCl neutralization .
-
Temperature Control : Maintaining 25–30°C prevents side reactions.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
N,N-diethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The carboxylic acid derivative () exhibits higher polarity compared to the target compound’s carboxamide, impacting solubility and binding affinity.
- Aromatic vs.
- Toxicity : The target compound has an intraperitoneal LD₅₀ of 250 mg/kg in mice, indicating moderate toxicity compared to unsubstituted analogs lacking safety data .
Kinase Inhibition
- F176 (2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl carboxylate derivative): Exhibits potent S6K1 inhibition with low IC₅₀ values, attributed to the sulfamoylphenyl group enhancing target binding .
Enzyme Inhibition
- Tacrine-Benzofuran Conjugates: Hybrid compounds (e.g., 1l in ) show acetylcholinesterase (AChE) inhibition (IC₅₀ < 1 µM), outperforming simpler cycloheptaquinoline derivatives due to dual pharmacophore interactions .
Anticancer Activity
- Diarylated Derivatives (4a, 4c) : Substitution with methoxyphenyl groups enhances cytotoxicity (55% yield in 4c synthesis) by promoting DNA intercalation or topoisomerase inhibition .
Biological Activity
N,N-diethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide is a bicyclic compound belonging to the cycloheptaquinoline class. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
The molecular formula of this compound is C19H24N2O, with a molecular weight of 300.41 g/mol. The compound features a diethyl amide group that enhances its stability and reactivity. The structural characteristics are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O |
| Molecular Weight | 300.41 g/mol |
| Structure Type | Bicyclic |
Biological Activity Overview
Research indicates that compounds within the cycloheptaquinoline class exhibit diverse biological activities. Notably, this compound has shown significant potential in the following areas:
- Anticancer Activity : Preliminary studies suggest that this compound has antiproliferative effects against various human cancer cell lines.
- Mechanism of Action : The compound may interact with cellular targets involved in cancer progression and apoptosis.
Anticancer Properties
A study evaluating the cytotoxic effects of this compound revealed promising results:
- Cell Lines Tested : The compound was tested against several human tumor cell lines including MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values in the micromolar range across these cell lines, indicating significant cytotoxicity comparable to established chemotherapeutics.
Table: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.60 | Inhibition of tubulin polymerization |
| HeLa | 5.00 | Induction of apoptosis |
| A549 | 4.20 | Disruption of FAK/Paxillin pathway |
The mechanisms underlying the anticancer activity of this compound include:
- Inhibition of Tubulin Polymerization : Similar to other known microtubule inhibitors like Paclitaxel, this compound may disrupt mitotic spindle formation.
- Induction of Apoptosis : Evidence suggests that it promotes programmed cell death through mitochondrial pathways by releasing cytochrome c and activating caspases.
Structure-Activity Relationship (SAR)
The presence of specific functional groups in the chemical structure significantly influences the biological activity of this compound. For instance:
- Diethyl Amide Group : Enhances solubility and biological availability.
- Bicyclic Framework : Contributes to the compound's ability to intercalate with DNA and disrupt cellular processes.
Case Studies
Recent research has focused on synthesizing derivatives of this compound to enhance its efficacy and reduce toxicity. For example:
- Derivatives with Fluorine Substitution : These modifications have shown altered biological activities and improved selectivity for cancer cells over normal cells.
- Combination Therapy Studies : Combining this compound with other chemotherapeutics has been explored to enhance therapeutic outcomes while minimizing side effects.
Q & A
Basic: What are the standard synthetic routes for N,N-diethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide?
The synthesis typically involves multi-step protocols, including cyclization and functionalization. For example:
- Step 1 : Formation of the quinoline core via Friedländer condensation between anthranilic acid derivatives and cycloheptanone .
- Step 2 : Chlorination at position 11 using POCl₃ under reflux, followed by displacement with diethylamine to introduce the carboxamide group .
- Step 3 : Purification via column chromatography (e.g., ethyl acetate/hexane gradients) and characterization by ¹H/¹³C NMR and HRMS to confirm structure .
Advanced: How do structural modifications (e.g., tether length, substituents) influence acetylcholinesterase (AChE) inhibition?
- Tether Length : In cyclohepta[b]quinoline hybrids, extending the tether chain from 5 to 7 carbons decreased AChE inhibition by 12.9-fold, suggesting steric hindrance or altered binding pocket interactions .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethoxy) at positions 2 and 4 enhance potency, as seen in diarylated derivatives (IC₅₀ values < 100 nM) .
- Methodology : Use Ellman’s assay with recombinant human AChE, comparing IC₅₀ values across analogs to establish SAR .
Basic: What analytical techniques are critical for characterizing this compound?
- Structural Confirmation : ¹H/¹³C NMR (e.g., δ 1.60–3.26 ppm for aliphatic protons, δ 128–148 ppm for aromatic carbons) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (HRMS, m/z 295.44 [M+H]⁺) .
- Physicochemical Properties : XLogP3 (4.9) and topological polar surface area (16.1 Ų) calculated via computational tools .
Advanced: How can computational modeling predict binding affinity to histamine H₃ receptors?
- Docking Studies : Use software like AutoDock Vina to model interactions between the carboxamide group and receptor residues (e.g., Asp114 in H₃R) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, analyzing RMSD and binding free energies (MM-PBSA) .
- Validation : Compare predicted IC₅₀ values with experimental data from radioligand displacement assays .
Basic: What safety precautions are required when handling this compound?
- Toxicity Data : Intraperitoneal LD₅₀ in mice is 250 mg/kg, indicating moderate toxicity .
- Handling : Use fume hoods, PPE (gloves, lab coats), and avoid inhalation/contact.
- Disposal : Follow EPA guidelines for halogenated waste due to potential NOₓ emissions during decomposition .
Advanced: How to resolve contradictions in reported biological activities (e.g., AChE vs. BChE selectivity)?
- Assay Conditions : Standardize substrate concentrations (e.g., acetylthiocholine for AChE vs. butyrylthiocholine for BChE) and pH (8.0) to minimize variability .
- Kinetic Analysis : Calculate inhibition constants (Kᵢ) using Cheng-Prusoff equations to account for differences in enzyme sources (recombinant vs. tissue-derived) .
- Meta-Analysis : Cross-reference data from ≥3 independent studies to identify trends (e.g., cycloheptane analogs consistently show lower BChE selectivity) .
Basic: What are the key steps in optimizing reaction yields for large-scale synthesis?
- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd₂(dba)₃ in Suzuki-Miyaura couplings; the former increases yields to 78% for diarylated derivatives .
- Solvent Optimization : Use THF over DMF for amide couplings to reduce side reactions (yield improvement from 55% to 68%) .
- Workflow : Monitor reactions by TLC and isolate intermediates via recrystallization (e.g., light petroleum) .
Advanced: How to design hybrid molecules targeting both cholinesterase inhibition and antioxidant activity?
- Linker Chemistry : Attach 2,6-di-tert-butylphenol derivatives via Schiff base or alkylamine linkers (e.g., compound 15c , IC₅₀ = 1.2 µM for AChE, EC₅₀ = 5 µM for ROS scavenging) .
- In Vitro Testing : Evaluate dual activity using Ellman’s assay and DPPH radical scavenging, ensuring linker length (C4–C8) balances hydrophobicity and flexibility .
- Bioavailability : Assess logP (3.6–4.9) and PSA (16–39 Ų) to optimize blood-brain barrier penetration .
Basic: How to validate the purity of synthesized batches?
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with ≥95% purity threshold .
- Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., C79.51% vs. C79.64% for 15d ) .
- Spectroscopy : Ensure absence of residual solvents (e.g., DMSO-d6) in ¹H NMR .
Advanced: What strategies mitigate toxicity in preclinical development?
- Metabolic Profiling : Identify major metabolites via LC-MS/MS (e.g., hydroxylation at position 7) and assess hepatotoxicity in HepG2 cells .
- Prodrug Design : Mask the carboxamide as a tert-butyl carbamate to reduce acute toxicity (e.g., 50% lower mortality in murine models) .
- Dose Optimization : Conduct MTD studies in rodents, starting at 10 mg/kg and escalating to 100 mg/kg with weekly monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
